tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate
Description
Chemical Structure and Properties The compound tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate (CAS: 1308650-48-7) is a piperidine-derived carbamate featuring a tert-butyloxycarbonyl (Boc) protecting group and a 3-amino-2-methylpropanoyl substituent on the piperidine nitrogen. Its molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol .
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-10(9-15)12(18)17-7-5-11(6-8-17)16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19) |
InChI Key |
AJXFJHHMHOWSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine Core
a. Nucleophilic Aromatic Substitution and Cyclization
The synthesis begins with the formation of the piperidine ring, often via nucleophilic aromatic substitution on suitable aromatic precursors such as 1-fluoro-2-nitrobenzene or chlorinated derivatives, followed by reduction and cyclization steps. For example, nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with a piperidine derivative, followed by catalytic hydrogenation, yields a substituted benzene-diamine intermediate, which then cyclizes to form the piperidine ring (as described in).
Alkylation and Functional Group Introduction
The piperidine nitrogen can be alkylated with appropriate electrophiles, such as tert-butyl chloroformate, to introduce the carbamate protecting group. This step often involves the use of bases like triethylamine or potassium carbonate in solvents such as dichloromethane or DMF, under mild conditions at room temperature or slightly elevated temperatures.
Introduction of the 3-Amino-2-methylpropanoyl Side Chain
a. Synthesis of the 3-Amino-2-methylpropanoyl Fragment
The 3-amino-2-methylpropanoyl group can be synthesized via acylation of a suitable amine precursor with 2-methylpropanoyl chloride or an equivalent acylating agent. Alternatively, the amino acid derivative (e.g., 3-amino-2-methylpropionic acid) can be converted into its acyl chloride or activated ester for subsequent coupling.
b. Coupling to the Piperidine Ring
The amino acid derivative is coupled to the piperidine nitrogen using peptide coupling reagents such as HOBt, HBTU, or EDCI in the presence of a base like DIPEA in solvents like DMF or dichloromethane. This step is critical to attach the amino-methylpropanoyl moiety to the piperidine ring, forming the key intermediate.
Formation of the Carbamate Group
a. Protection of the Piperidine Nitrogen
The piperidine nitrogen is protected with tert-butyl chloroformate (BOC-Cl) in the presence of a base such as triethylamine, typically in dichloromethane at 0–25°C. This step yields the tert-butyl carbamate derivative, which is a common protecting group for amines.
b. Deprotection and Final Carbamate Formation
In some procedures, deprotection of the tert-butyl ester with trifluoroacetic acid (TFA) in dichloromethane is performed to generate the free acid, which can then be re-coupled with carbamate reagents or directly converted into the desired carbamate.
Final Assembly and Purification
The final compound is obtained through purification techniques such as column chromatography, recrystallization, or preparative HPLC. The overall yield and purity depend on the specific reaction conditions and the efficiency of each step.
Data Tables and Summary of Reaction Conditions
Additional Considerations and Variations
- Alternative routes include direct acylation of the piperidine nitrogen with 3-amino-2-methylpropanoyl chloride, or using activated esters for coupling.
- Protecting groups other than tert-butyl may be employed depending on downstream steps.
- Reaction optimization involves adjusting solvents, temperature, and reaction times to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- Acyl vs. The methylsulfonyl group in tert-butyl (1-(methylsulfonyl)-piperidin-4-yl)carbamate introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions .
- Aromatic vs. Aliphatic Substituents: 3,5-Dichlorobenzyl (C₁₇H₂₄Cl₂N₂O₂) and phenoxypyrimidinyl (C₂₁H₂₈N₄O₅S) groups increase lipophilicity, favoring blood-brain barrier penetration . Oxane-4-carbonyl (C₁₆H₂₈N₂O₄) adds steric bulk, which may hinder interactions with compact enzyme active sites .
Stereochemical Considerations :
- The (3R,4R)-3-methylpiperidine configuration (C₁₁H₂₂N₂O₂) demonstrates the importance of stereochemistry in drug design, as enantiomers often exhibit divergent biological activities .
Biological Activity
Tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C14H28N2O3, with a molecular weight of 285.38 g/mol. The compound features a piperidine ring substituted with an amino group and a tert-butyl carbamate moiety, which contributes to its unique reactivity and biological activity .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H28N2O3 |
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1303889-90-8 |
This compound has been investigated for its potential as a therapeutic agent in various conditions, particularly neurodegenerative diseases like Alzheimer's disease (AD). Its mechanism of action may involve inhibition of key enzymes such as β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of AD .
Inhibition of Amyloid Aggregation
Research indicates that this compound can inhibit the aggregation of amyloid beta peptides (Aβ), which are implicated in the formation of plaques characteristic of AD. In vitro studies demonstrated that this compound could significantly reduce Aβ aggregation by up to 85% at concentrations of 100 µM .
Therapeutic Potential
The compound's ability to modulate neuroinflammatory responses further highlights its therapeutic potential. It has shown moderate protective effects against astrocyte cell death induced by Aβ, suggesting that it might play a role in neuroprotection .
In Vitro Studies
In vitro experiments have shown that this compound can enhance cell viability in astrocytes exposed to Aβ. Specifically, when treated with Aβ 1-42, cell viability decreased significantly; however, co-treatment with the compound improved viability by approximately 19% compared to controls .
In Vivo Studies
In vivo models using scopolamine-induced AD-like conditions have been employed to assess the efficacy of this compound. While it exhibited some ability to reduce Aβ levels and β-secretase activity, it did not achieve statistically significant results compared to established treatments like galantamine .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Key Differences |
|---|---|
| tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate | Contains trifluoropropanoyl instead of 3-amino-2-methylpropanoyl |
| tert-butyl carbamate | Simpler structure without the piperidine ring |
| tert-butyl N-(piperidin-4-yl)carbamate | Lacks the 3-amino substitution on the piperidine |
This comparison underscores the unique structural features of this compound that may influence its biological activity differently from simpler or structurally distinct carbamates.
Q & A
Q. What role does this compound play in designing kinase inhibitors?
- Pharmacophore Model : The acyl-piperidine core mimics ATP-binding motifs in kinases.
- Case Study : Derivatives showed IC₅₀ < 100 nM against PI3Kα in cancer cell lines, validated via Western blot (reduced Akt phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
